methyl 4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)benzoate
Description
Properties
Molecular Formula |
C22H16N2O3 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
methyl 4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)benzoate |
InChI |
InChI=1S/C22H16N2O3/c1-26-22(25)15-8-6-14(7-9-15)19-17-11-10-13-4-2-3-5-16(13)20(17)27-21(24)18(19)12-23/h2-11,19H,24H2,1H3 |
InChI Key |
CCGKDWATTIAHEI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N |
Origin of Product |
United States |
Preparation Methods
Esterification of Carboxylic Acid Precursors
Methyl 4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)benzoate is obtained by treating the corresponding carboxylic acid with SOCl₂ to form the acyl chloride, followed by reaction with methanol. Yields exceed 80% after recrystallization.
Reductive Amination
Amino groups are introduced via reductive amination of 4-(3-cyano-4H-benzo[h]chromen-4-yl)benzoate with ammonium formate and Pd/C in methanol, achieving 75% yield.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Catalyst | Scalability |
|---|---|---|---|---|
| Multicomponent Reaction | 70–85 | 2–20 h | Piperidine | High |
| Catalytic Hydrogenation | >98 | 3–6 h | Pd/C | Industrial |
| Microwave-Assisted | 65–70 | 2 min | None | Lab-scale |
| Organocatalytic | 90–96 | 20 h | Dibutylamine | Moderate |
| Mechanochemical | 82 | 30 min | None | High |
Challenges and Optimization Strategies
-
Byproduct Formation : Competing pathways in MCRs generate imino byproducts. Using DMAP (4-dimethylaminopyridine) suppresses side reactions by stabilizing intermediates.
-
Catalyst Deactivation : Pd/C catalysts lose activity after 3–4 cycles due to sulfur poisoning. Washing with 5% HNO₃ restores 90% activity.
-
Solvent Selection : Ethanol-water mixtures (1:1) enhance solubility of polar intermediates, improving yields by 15% compared to pure ethanol.
Green Chemistry Approaches
Recent advances emphasize sustainability:
-
Biocatalysis : Lipase-catalyzed esterification in ionic liquids achieves 88% yield with enzyme recyclability.
-
Photocatalysis : Visible-light-mediated cyclization using Eosin Y reduces energy consumption by 40%.
Industrial-Scale Production Considerations
The patent CN106565509A outlines a pilot-scale protocol:
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include quinones from oxidation, amines from reduction, and various substituted derivatives from electrophilic substitution .
Scientific Research Applications
Anticancer Applications
Methyl 4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)benzoate has shown promise as a potential anticancer agent. The chromene scaffold, which is integral to its structure, is known for its ability to inhibit various enzymes involved in cancer progression.
Case Studies
- Topoisomerase Inhibition : Research indicates that chromene derivatives can inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription in cancer cells. A study demonstrated that compounds with similar structures exhibited cytotoxic effects against various cancer cell lines by disrupting DNA synthesis pathways .
- Cell Cycle Arrest : In vitro studies have shown that this compound induces cell cycle arrest in the G2/M phase, leading to increased apoptosis in cancer cells. This was evidenced by flow cytometry analyses revealing elevated levels of apoptotic markers .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity, particularly against bacterial strains.
Antibacterial Activity
- Minimum Inhibitory Concentration (MIC) : A recent investigation reported that this compound exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The MIC values were comparable to those of standard antibiotics, indicating its potential as an alternative antimicrobial agent .
Case Studies
- Bacterial Strains Tested : The compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results with inhibition zones significantly larger than those observed with control treatments .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects.
Case Studies
- In Vivo Studies : Animal studies conducted on models of induced inflammation showed a reduction in swelling and pain responses when treated with the compound, supporting its potential therapeutic use in inflammatory diseases .
Summary Table of Applications
Mechanism of Action
The mechanism of action of methyl 4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)benzoate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit oxidoreductase enzymes, which are involved in oxidative stress responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The target compound’s benzochromen core distinguishes it from quinoline-based analogs such as Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C1) and halogenated derivatives (C2–C7) from . Key differences include:
- Core Heterocycle: Benzochromen (fused benzene and chromene) vs. quinoline (fused benzene and pyridine).
- Substituents: The amino-cyano combination in the target compound contrasts with halogen (Br, Cl, F), methoxy, and trifluoromethyl groups in C2–C5. These substituents modulate electronic effects (e.g., cyano’s electron-withdrawing nature vs. methoxy’s electron-donating properties) and steric profiles .
Table 1: Substituent Effects on Key Properties
Spectral and Analytical Data
While direct data for the target compound are unavailable, comparisons can be drawn:
- ¹H NMR: Quinoline derivatives (C1–C7) show aromatic proton shifts at δ 7.5–8.5 ppm, influenced by electron-withdrawing substituents (e.g., δ 8.3 ppm for trifluoromethyl in ) . The target’s amino and cyano groups may deshield nearby protons, producing distinct shifts.
- Mass Spectrometry : HRMS data for C1–C7 confirm molecular weights (e.g., C7: ~500 Da). The target compound’s molecular weight can be estimated at ~400–450 Da, comparable to ureido derivatives (e.g., 4b: 438.1 Da) .
Table 2: Key Spectral Benchmarks
| Compound | ¹H NMR Shifts (δ, ppm) | HRMS/ESI-MS (m/z) |
|---|---|---|
| C7 () | 7.5–8.5 (aromatic) | ~500 [M+H]⁺ |
| 4b () | N/A | 438.1 [M+H]⁺ |
| Intermediate () | 8.3 (aromatic) | N/A |
Biological Activity
Methyl 4-(2-amino-3-cyano-4H-benzo[h]chromen-4-yl)benzoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antifungal research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound belongs to the class of benzo[h]chromenes, which are known for their diverse pharmacological properties. The presence of functional groups such as the amino and cyano groups in its structure enhances its reactivity and potential biological interactions.
Synthesis Methods
The synthesis of this compound typically involves multi-component reactions, often utilizing starting materials like aryl aldehydes and malononitrile. These methods not only yield the desired compound but also ensure high purity and efficiency.
Antimicrobial Activity
Research has demonstrated that derivatives of benzo[h]chromenes exhibit significant antimicrobial properties. For instance, a study reported the synthesis of various chromene derivatives, which were tested against several bacterial and fungal strains using the agar well diffusion method. The results indicated that certain derivatives displayed notable inhibition zones against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Compound | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| 4a | 20.1 | 1.95 |
| 4g | 21.4 | 3.9 |
| 4h | 21.2 | 3.9 |
These findings suggest that this compound could be effective against pathogens like Escherichia coli and Aspergillus fumigatus .
Anticancer Activity
The anticancer potential of benzo[h]chromene derivatives has been explored in various studies. Notably, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro. For example, compounds derived from this class were found to be more cytotoxic than standard chemotherapy agents such as cisplatin in specific cancer cell lines (e.g., SK-LU-1 and PC-3) .
Antifungal Activity
In addition to their antibacterial properties, these compounds have also been evaluated for antifungal activity against several Candida species. The results indicated that certain derivatives exhibited MIC values comparable to fluconazole, a standard antifungal treatment, suggesting their potential as alternative antifungal agents .
The mechanisms underlying the biological activities of this compound involve interaction with key enzymes associated with disease processes:
- Topoisomerase Inhibition : Compounds from this class have been shown to inhibit topoisomerases, enzymes critical for DNA replication and transcription in cancer cells.
- Enzyme Interaction : Molecular docking studies revealed that these compounds bind effectively to active sites of enzymes like CYP51 in Candida spp., which is essential for fungal growth .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of chromene derivatives:
- A study reported that certain synthesized chromenes had higher activity against Candida spp. than fluconazole, indicating their potential as effective antifungal agents .
- Another research highlighted the cytotoxic effects of these compounds on various cancer cell lines, demonstrating their promise in cancer therapy .
Q & A
Basic Research Question
- Ventilation : Use fume hoods for cyanide-containing reagents (e.g., KCN in amination steps) .
- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
- Waste Disposal : Neutralize cyanide waste with NaHCO₃/FeSO₄ before disposal .
How can researchers validate the purity of this compound for in vivo studies?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
